molecular formula C18H20F2N2O B5681998 1-[(2,4-Difluorophenyl)methyl]-4-(4-methoxyphenyl)piperazine

1-[(2,4-Difluorophenyl)methyl]-4-(4-methoxyphenyl)piperazine

Cat. No.: B5681998
M. Wt: 318.4 g/mol
InChI Key: UMSBUPGLAIKFDD-UHFFFAOYSA-N
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Description

1-[(2,4-Difluorophenyl)methyl]-4-(4-methoxyphenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of applications in medicinal chemistry, particularly as central nervous system agents. This compound is characterized by the presence of a difluorophenyl group and a methoxyphenyl group attached to a piperazine ring, which imparts unique chemical and biological properties.

Preparation Methods

The synthesis of 1-[(2,4-Difluorophenyl)methyl]-4-(4-methoxyphenyl)piperazine typically involves the following steps:

Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-[(2,4-Difluorophenyl)methyl]-4-(4-methoxyphenyl)piperazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-[(2,4-Difluorophenyl)methyl]-4-(4-methoxyphenyl)piperazine involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors in the central nervous system, modulating their activity and leading to various pharmacological effects. The exact molecular pathways involved depend on the specific application and target receptor .

Comparison with Similar Compounds

1-[(2,4-Difluorophenyl)methyl]-4-(4-methoxyphenyl)piperazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the difluorophenyl and methoxyphenyl groups, which impart distinct chemical and biological properties.

Properties

IUPAC Name

1-[(2,4-difluorophenyl)methyl]-4-(4-methoxyphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F2N2O/c1-23-17-6-4-16(5-7-17)22-10-8-21(9-11-22)13-14-2-3-15(19)12-18(14)20/h2-7,12H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMSBUPGLAIKFDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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